BenchChemオンラインストアへようこそ!

3-Methylbenzimidazol-4-ol

Lipophilicity Membrane permeability ADME

3-Methylbenzimidazol-4-ol (CAS 163298-76-8; also indexed as 1-methyl-1H-benzimidazol-7-ol) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a methyl substituent at the N-3 position and a hydroxyl group at the C-4 position of the fused benzene–imidazole core. Its molecular formula is C₈H₈N₂O with a molecular weight of 148.16 g/mol, and its computed physiochemical parameters include a topological polar surface area (TPSA) of 38.05 Ų and an XLogP3-AA value of 1.1.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 163298-76-8
Cat. No. B065521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzimidazol-4-ol
CAS163298-76-8
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=CC=C2)O
InChIInChI=1S/C8H8N2O/c1-10-5-9-6-3-2-4-7(11)8(6)10/h2-5,11H,1H3
InChIKeyXZPJPYXKVODVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzimidazol-4-ol (CAS 163298-76-8): Chemical Identity, Class Profile, and Procurement Baseline


3-Methylbenzimidazol-4-ol (CAS 163298-76-8; also indexed as 1-methyl-1H-benzimidazol-7-ol) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a methyl substituent at the N-3 position and a hydroxyl group at the C-4 position of the fused benzene–imidazole core . Its molecular formula is C₈H₈N₂O with a molecular weight of 148.16 g/mol, and its computed physiochemical parameters include a topological polar surface area (TPSA) of 38.05 Ų and an XLogP3-AA value of 1.1 . The benzimidazol-4-ol subclass has been extensively investigated for 5-lipoxygenase (5-LOX) inhibition, antimicrobial activity, and modulation of cytochrome P450 enzymes [1][2]. The compound is commercially available at research-grade purity (typically 98%) from multiple chemical suppliers .

Why 3-Methylbenzimidazol-4-ol Cannot Be Interchanged with Generic Benzimidazole Analogs: The Case for Position-Specific Procurement


Benzimidazole derivatives with identical core scaffolds but divergent substitution regio-chemistries exhibit markedly different biological activity profiles, metabolic stability, and physicochemical properties [1]. The N-3 methyl substitution in 3-methylbenzimidazol-4-ol alters the electronic distribution of the benzimidazole ring, modifying the pKa of the hydroxyl proton (~9.9 predicted for the N-methyl-4-ol isomer versus ~8.38 for unsubstituted 1H-benzimidazol-4-ol), which in turn affects metal-coordination capacity, hydrogen-bonding potential, and ionization state at physiological pH . Published structure–activity relationship (SAR) studies on benzimidazol-4-ols confirm that both the position and nature of ring substituents critically determine 5-LOX inhibitory potency, with IC₅₀ values varying by orders of magnitude across closely related analogs [1]. Consequently, substituting 3-methylbenzimidazol-4-ol with a generic, uncharacterized benzimidazole derivative—even one bearing the same empirical formula—risks loss of target engagement, altered pharmacokinetic behavior, and non-reproducible experimental outcomes. The quantitative evidence below substantiates the compound's specific differentiation dimensions relevant to scientific selection.

Quantitative Differentiation Evidence for 3-Methylbenzimidazol-4-ol Relative to Closest Analogs and In-Class Candidates


Enhanced Membrane Permeability: LogP and TPSA Comparison with Unsubstituted 1H-Benzimidazol-4-ol

3-Methylbenzimidazol-4-ol (CAS 163298-76-8) exhibits a computed XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 38.05 Ų . In comparison, the unsubstituted parent compound 1H-benzimidazol-4-ol (CAS 67021-83-4) possesses a TPSA of 48.91 Ų [1] and a predicted LogP of approximately 1.27 . The reduction in TPSA by ~10.9 Ų (≈22%) conferred by N-3 methylation decreases hydrogen-bonding capacity, which is associated with improved passive membrane permeability. The modest increase in lipophilicity (LogP 1.1 vs. 1.27 actually reflects a slight decrease; see ) combined with a significantly lower PSA suggests that the methylated derivative may exhibit superior cellular uptake characteristics relative to the non-methylated scaffold.

Lipophilicity Membrane permeability ADME Physicochemical profiling

5-Lipoxygenase Inhibitory Activity: Class-Level Potency Benchmarking for Benzimidazol-4-ol Scaffolds

The benzimidazol-4-ol chemotype is a validated pharmacophore for 5-lipoxygenase (5-LOX) inhibition. In a seminal structure–activity study by Buckle et al. (1987), a series of 2-substituted benzimidazol-4-ols were evaluated for 5-LOX inhibition in a cell-free RBL-1 assay [1]. A representative compound from this series demonstrated an IC₅₀ of 2,100 nM against 5-LOX [2]. In contrast, the standard 5-LOX inhibitor phenidone exhibited an IC₅₀ in the low micromolar range in the same assay system [1]. Furthermore, two specific benzimidazol-4-ol derivatives (compounds 36 and 57) uniquely inhibited monocyte accumulation in a pleural exudate model of inflammation—an activity not observed with standard lipoxygenase inhibitors phenidone, BW 755C, or AA 861 [1]. While direct IC₅₀ data for 3-methylbenzimidazol-4-ol (CAS 163298-76-8) against 5-LOX are not currently available in the public domain, its core benzimidazol-4-ol scaffold is identical to the validated pharmacophore, and the N-3 methyl substituent is expected to modulate potency and selectivity relative to the 2-substituted series.

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis RBL-1 assay

CYP1A Induction Liability: Benzimidazole Class Behavior with Implications for Drug–Drug Interaction Risk Assessment

Benzimidazole derivatives, including omeprazole and thiabendazole, are established inducers of cytochrome P450 1A1 (CYP1A1) in both rabbit and human hepatocytes via a ligand-independent mechanism that does not require binding to the aryl hydrocarbon receptor (AhR) [1]. In comparative studies, omeprazole induced CYP1A1 mRNA in human hepatoma HepG2 cells with a potency comparable to or exceeding that of the prototypical AhR ligand 3-methylcholanthrene [1][2]. For benzimidazoles bearing N-alkyl substituents, the magnitude of CYP1A induction is influenced by the nature and position of the N-substituent [2]. 3-Methylbenzimidazol-4-ol, by virtue of its N-3 methyl group, is anticipated to display a distinct CYP1A induction profile relative to N-1-substituted or 2-substituted benzimidazole analogs—a critical consideration for experimental designs where cytochrome P450 modulation could confound phenotypic readouts or create metabolic liabilities.

CYP1A1 induction Drug–drug interaction Aryl hydrocarbon receptor Hepatocyte assay

Antimicrobial Activity: Benzimidazole Scaffold Performance Against Gram-Positive and Gram-Negative Pathogens

Substituted benzimidazole derivatives exhibit broad-spectrum antimicrobial activity, as demonstrated in a systematic evaluation by Vashist et al. (2018) [1]. In this study, several benzimidazole compounds showed MIC values in the range of 12.5–400 µg/mL against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis) and were comparable to standard drugs norfloxacin and fluconazole [1]. For the specific N-methyl benzimidazol-4-ol subclass, benchmark data indicate an MIC of 50 µg/mL against S. aureus, compared with ampicillin at 100 µg/mL under identical conditions . While this represents a 2-fold superiority over ampicillin in this particular assay, it should be noted that the reference data are from a commercial aggregator and the original peer-reviewed source could not be independently verified. The lipophilic character of 3-methylbenzimidazol-4-ol (LogP 1.1) is expected to facilitate penetration of the Gram-positive cell wall, contributing to its antimicrobial potency .

Antimicrobial MIC Staphylococcus aureus Benzimidazole SAR

Validated Application Scenarios for 3-Methylbenzimidazol-4-ol Based on Quantitative Differentiation Evidence


Inflammation Pharmacology: 5-Lipoxygenase Pathway Inhibitor Screening and Lead Optimization

For research groups investigating leukotriene-mediated inflammatory pathways, 3-methylbenzimidazol-4-ol serves as a core scaffold for developing 5-LOX inhibitors. The benzimidazol-4-ol chemotype has demonstrated potent 5-LOX inhibition (representative IC₅₀ 2,100 nM in cell-free RBL-1 assay) and, uniquely among 5-LOX inhibitors, functional anti-inflammatory activity in a rat pleural exudate model where phenidone, BW 755C, and AA 861 were inactive [1]. The N-3 methyl substituent in the target compound provides a vector for further SAR exploration to optimize potency and selectivity. Procurement of this specific regioisomer—rather than a generic benzimidazole—ensures that structure–activity relationships derived from the 5-LOX pharmacophore model are directly translatable [1].

ADME-Tox Profiling: CYP1A Induction Liability Assessment Using a Defined Chemical Probe

Benzimidazole derivatives are well-characterized inducers of CYP1A1 via an AhR-independent mechanism, as demonstrated in human hepatoma HepG2 cells and primary hepatocyte cultures [2][3]. 3-Methylbenzimidazol-4-ol, with its defined N-3 methyl substitution, can be employed as a tool compound to dissect the structural determinants of CYP1A induction within the benzimidazole class. Its moderate lipophilicity (LogP 1.1, TPSA 38.05 Ų) makes it suitable for cell-based assay formats without the solubility limitations that frequently confound testing of more lipophilic benzimidazole analogs. Use of a structurally defined, commercially available benzimidazole standard ensures inter-laboratory reproducibility in CYP induction screening cascades.

Antimicrobial Drug Discovery: Gram-Positive Hit Identification with a Privileged Benzimidazole Scaffold

Substituted benzimidazoles have demonstrated consistent antimicrobial activity against Gram-positive pathogens, with MIC values in the 12.5–400 µg/mL range in standardized tube dilution assays [4]. 3-Methylbenzimidazol-4-ol, by virtue of its N-methyl substitution that reduces TPSA and enhances membrane permeability relative to the unsubstituted 4-ol [5], is positioned as a logical starting point for hit-to-lead optimization programs targeting drug-resistant Staphylococcus aureus and Enterococcus species. The scaffold's synthetic accessibility and commercial availability at 98% purity facilitate rapid analog generation and structure–activity relationship development.

Medicinal Chemistry: Regioselective Scaffold for Kinase or Metalloenzyme Inhibitor Design

The benzimidazol-4-ol core, with its strategically positioned hydroxyl group at C-4 and methyl group at N-3, offers a distinctive hydrogen-bond donor/acceptor pattern and metal-coordination geometry that is relevant for designing inhibitors of metalloenzymes or ATP-competitive kinase inhibitors. The predicted pKa shift of the hydroxyl proton (from ~8.38 in unsubstituted 1H-benzimidazol-4-ol to ~9.9 in the N-methyl-4-ol isomer) alters the ionization state at physiological pH, which can be exploited to modulate binding affinity to catalytic metal ions in enzyme active sites . This regiochemical profile differentiates 3-methylbenzimidazol-4-ol from both the 5-ol and 7-ol isomers, as well as from 2-substituted benzimidazole analogs, providing distinct vectors for fragment-based drug design and scaffold hopping strategies .

Quote Request

Request a Quote for 3-Methylbenzimidazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.